- Synthesis of deuterium-labelled trantinterolSynthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Journal of Labelled Compounds and Radiopharmaceuticals, 2010, 53(13), 779-781
Cas no 97760-76-4 (1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one)
97760-76-4 structure
Product Name:1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Numéro CAS:97760-76-4
Le MF:C9H7ClF3NO
Mégawatts:237.60619187355
MDL:MFCD09907719
CID:840861
PubChem ID:13355511
Update Time:2025-09-23
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Propriétés chimiques et physiques
Nom et identifiant
-
- 1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone
- 1-(4-Amino-3-chloro-5-trifluoromethyl-phenyl)-ethanone
- 4'-AMINO-3'-CHLORO-5'-(TRIFLUOROMETHYL)ACETOPHENON
- 4-Amino-3-Chloro-5-(Trifluoromethyl)Acetophenon
- 4'-amino-3'-chloro-5'-(trifluoromethyl)acetophenone
- Ethanone, 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]-
- 4'-AMINO-3'-CHLORO-5'-TRIFLUOROMETHYLACETOPHENONE
- (trifluoromethyl)acetophenone
- PubChem10184
- KSC679K0L
- 4'-Amino-3'-chloro-5'-
- 3'-chloro-4'-Amino-5
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethanone (ACI)
- 1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
- BCP17332
- AKOS015841054
- MFCD09907719
- DTXSID70538087
- CL8660
- DB-016052
- SCHEMBL5166345
- DS-17663
- GVPVKKWXJXESIC-UHFFFAOYSA-N
- 4-Amino-3-chloro-5-(trifluoromethyl)acetophenone
- 97760-76-4
- 1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
-
- MDL: MFCD09907719
- Piscine à noyau: 1S/C9H7ClF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3
- La clé Inchi: GVPVKKWXJXESIC-UHFFFAOYSA-N
- Sourire: O=C(C)C1C=C(C(F)(F)F)C(N)=C(Cl)C=1
Propriétés calculées
- Qualité précise: 237.01700
- Masse isotopique unique: 237.0168260g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 15
- Nombre de liaisons rotatives: 1
- Complexité: 256
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 43.1
- Le xlogp3: 2.4
Propriétés expérimentales
- Dense: 1.408
- Point de fusion: 132-134 ºC
- Point d'ébullition: 288.415°C at 760 mmHg
- Point d'éclair: 128 ºC
- Le PSA: 43.09000
- Le LogP: 3.72480
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Informations de sécurité
- Mot signal:Warning
- Description des dangers: H302-H315-H319-H335
- Déclaration d'avertissement: P261-P305+P351+P338
- Conditions de stockage:Keep in dark place,Inert atmosphere,2-8°C
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Données douanières
- Code HS:2922399090
- Données douanières:
Code douanier chinois:
2922399090Résumé:
2922399090 autres aminoaldéhydes \ aminocétones et leurs sels (y compris les aminoquinones et leurs sels, à l'exception de ceux contenant plus d'un groupe oxygéné). TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, teneur en ingrédients, utilisation, couleur de l'éthanolamine et de ses sels à déclarer, emballage de l'éthanolamine et de ses sels à déclarer
Résumé:
2922399090 autres aminoaldéhydes, aminocétones et aminoquinones, à l'exception de ceux contenant plus d'une fonction oxygène; Ses sels TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement NPF tarif: 6,5% tarif général: 30,0%
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM256041-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
$273 | 2021-06-16 | |
| Chemenu | CM256041-10g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 10g |
$410 | 2021-06-16 | |
| Alichem | A013027147-250mg |
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |
97760-76-4 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013027147-500mg |
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |
97760-76-4 | 97% | 500mg |
$782.40 | 2023-08-31 | |
| Alichem | A013027147-1g |
4'-Amino-3'-chloro-5'-(trifluoromethyl)acetophenone |
97760-76-4 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| Fluorochem | 211646-250mg |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 250mg |
£20.00 | 2022-03-01 | |
| Fluorochem | 211646-1g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 1g |
£45.00 | 2022-03-01 | |
| Fluorochem | 211646-5g |
1-(4-Amino-3-chloro-5-(trifluoromethyl)phenyl)ethanone |
97760-76-4 | 95% | 5g |
£152.00 | 2022-03-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM491-200mg |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 97% | 200mg |
128.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WM491-50mg |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one |
97760-76-4 | 97% | 50mg |
60.0CNY | 2021-07-12 |
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 0.5 h, reflux; 2 h, reflux
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
1.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
1.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
1.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
1.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Référence
Méthode de production 2
Conditions de réaction
1.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Référence
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Méthode de production 3
Conditions de réaction
1.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
2.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
3.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
3.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
3.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
3.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Référence
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Méthode de production 4
Conditions de réaction
1.1 Solvents: Dimethylformamide ; 6 h, 150 °C
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
2.2 Reagents: Acetic acid ; pH 7 - 8, cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
3.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
3.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
4.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
5.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
5.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
5.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
5.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Référence
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Méthode de production 5
Conditions de réaction
1.1 Reagents: Calcium carbonate , Iodine Solvents: Ethanol , Water ; 12 h, 45 - 50 °C; 50 °C → rt
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Solvents: Toluene ; 8 h, reflux
3.1 Solvents: Dimethylformamide ; 6 h, 150 °C
4.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
4.2 Reagents: Acetic acid ; pH 7 - 8, cooled
4.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
5.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
5.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
6.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
7.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
7.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
7.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
7.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Référence
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Méthode de production 6
Conditions de réaction
1.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Référence
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Méthode de production 7
Conditions de réaction
Référence
- Synthesis of further amino-halogen-substituted phenyl aminoethanols, Arzneimittel-Forschung, 1984, , 1612-24
Méthode de production 8
Conditions de réaction
1.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
2.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
2.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
2.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
2.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.1 Reagents: Thionyl chloride ; 2 h, reflux
2.1 Reagents: Ethanol, magnesium salt (1:1) Solvents: Ethanol , Tetrahydrofuran ; rt; 2 h, reflux
2.2 0.5 h, reflux; 2 h, reflux
2.3 Reagents: Sulfuric acid Solvents: Water ; pH 2, rt
2.4 Reagents: Acetic acid Solvents: Water ; 5 h, reflux
2.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
Référence
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochlorideSynthesis of deuterium-labelled trantinterol, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Méthode de production 9
Conditions de réaction
1.1 Reagents: Silver fluoride Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 5 min, -10 °C → rt
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
2.1 Solvents: Acetonitrile ; -10 °C; 15 min, -10 °C; 15 min, rt
3.1 Reagents: Potassium carbonate , Iodobenzene diacetate Solvents: Dimethyl sulfoxide ; 12 h, 45 °C
Référence
- N-Trifluoromethyl Succinimide as a New Reagent for Direct C-H Trifluoromethylation of Free Anilines, Chemistry - An Asian Journal, 2023, 18(8),
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
1.2 Reagents: Acetic acid ; pH 7 - 8, cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
2.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
2.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
3.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
4.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
4.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
4.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
4.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Référence
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
Méthode de production 11
Conditions de réaction
1.1 Solvents: Toluene ; 8 h, reflux
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
2.1 Solvents: Dimethylformamide ; 6 h, 150 °C
3.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 6 h, reflux
3.2 Reagents: Acetic acid ; pH 7 - 8, cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
4.1 Reagents: Sulfuryl chloride Solvents: Chloroform ; 12 h, reflux
4.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10
5.1 Reagents: Thionyl chloride ; 2 h, reflux; reflux → rt
6.1 Reagents: Magnesium Catalysts: Iodine Solvents: Ethanol , Tetrahydrofuran ; reflux
6.2 Solvents: Ethanol , Tetrahydrofuran ; 1 h, reflux; 2 h, reflux
6.3 Solvents: Tetrahydrofuran ; 0.5 h, reflux; 2 h, reflux; reflux → rt
6.4 Reagents: Sulfuric acid Solvents: Water ; pH 2
Référence
- Synthesis of 4-amino-3-chloro-5-trifluoromethylacetophenone, the intermediate of trandinterol hydrochloride, Zhongguo Yaowu Huaxue Zazhi, 2010, 20(6), 514-516
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Raw materials
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
- 4-Iodo-2-trifluoromethylaniline
- 4-amino-3-(trifluoromethyl)benzoic acid
- 1-(4-amino-3-chloro-phenyl)ethanone
- 1,3-diethyl propanedioate
- 4'-IODO-2'-(TRIFLUOROMETHYL)ACETANILIDE
- SILVER, (TRIFLUOROMETHYL)-
- 2,5-Pyrrolidinedione, 1-(trifluoromethyl)-
- trimethyl(trifluoromethyl)silane
- 4-Amino-3-chloro-5-(trifluoromethyl)benzoyl chloride
- N-Bromosuccinimide
- N-4-Cyano-2-(trifluoromethyl)phenylacetamide
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Preparation Products
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Numéro de commande:A845747
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:07
Prix ($):198.0
Courriel:sales@amadischem.com
1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one Littérature connexe
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:97760-76-4)1-[4-amino-3-chloro-5-(trifluoromethyl)phenyl]ethan-1-one
Pureté:99%
Quantité:5g
Prix ($):198.0